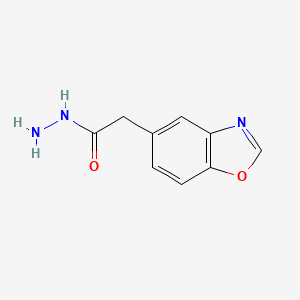

2-(1,3-Benzoxazol-5-yl)acetohydrazide

Description

Contextualizing Benzoxazole (B165842) Scaffolds within Heterocyclic Medicinal Chemistry

The benzoxazole nucleus, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. mdpi.comguidechem.com Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows for favorable interactions with biological macromolecules. chemicalbook.com This versatile framework is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. guidechem.comresearchgate.net

The significance of the benzoxazole core is underscored by its presence in numerous compounds with demonstrated pharmacological properties. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral activities. mdpi.commdpi.comnih.govnih.gov The ability to readily functionalize the benzoxazole ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive target for synthetic chemists. wisdomlib.orgresearchgate.net

Table 1: Selected Biological Activities of Benzoxazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netchemrxiv.org |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including those of the breast, lung, and colon. researchgate.netnih.gov |

| Anti-inflammatory | Demonstrates potent anti-inflammatory properties with reduced gastric toxicity compared to some conventional drugs. mdpi.com |

| Analgesic | Certain derivatives, particularly those substituted at the 3 and 6 positions, show significant pain-relieving effects. mdpi.com |

Role of the Acetohydrazide Moiety as a Synthetic Precursor and Bioactive Fragment in Chemical Research

The acetohydrazide moiety (-C(O)NHNH₂) is a highly reactive and versatile functional group in organic synthesis and medicinal chemistry. guidechem.com Its utility stems from its capacity to serve as a key intermediate in the synthesis of a diverse array of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. mdpi.com The presence of both a nucleophilic amine and a carbonyl group allows for a variety of chemical transformations, most notably the Schiff base reaction with aldehydes and ketones. guidechem.com

Beyond its role as a synthetic workhorse, the acetohydrazide fragment itself contributes significantly to the biological activity of a molecule. ontosight.ai Hydrazide-hydrazone derivatives, formed from the condensation of hydrazides with carbonyl compounds, are a well-established class of bioactive molecules. mdpi.comnih.gov The -NHN=CH- azometine group is a key pharmacophore in many compounds exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.gov Several clinically used drugs, such as the antituberculosis agent isoniazid, feature the hydrazide functional group, highlighting its therapeutic relevance. mdpi.com

Table 2: Applications of the Acetohydrazide Moiety in Chemical Research

| Application | Description |

| Synthetic Precursor | Serves as a building block for the synthesis of various nitrogen-containing heterocycles. mdpi.comnih.gov |

| Bioactive Fragment | The hydrazide and its derivatives (hydrazones) exhibit a wide range of pharmacological activities. mdpi.comnih.govontosight.ai |

| Chelating Agent | The nitrogen and oxygen atoms can coordinate with metal ions, a property utilized in various chemical and biological systems. |

Overview of Contemporary Research on 2-(1,3-Benzoxazol-5-yl)acetohydrazide and its Analogues

The strategic combination of the benzoxazole scaffold and the acetohydrazide moiety in this compound has spurred significant interest in its potential as a lead compound for drug discovery. Researchers have focused on synthesizing this core structure and a variety of its analogues to explore their biological potential.

The synthesis of this compound typically involves a multi-step process. A common route begins with the reaction of an appropriate aminophenol with an acid to form the benzoxazole ring, followed by the introduction of the acetohydrazide side chain. For instance, 2-(benzo[d]oxazol-2-ylthio)acetohydrazide derivatives have been synthesized and subsequently reacted with various aldehydes to produce Schiff bases. researchgate.net

The biological evaluation of these compounds has revealed promising activities. For example, a series of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives displayed significant antimicrobial activities against various bacterial and fungal strains. amazonaws.com In another study, new derivatives of 2-(5-methoxy-1-(4-chlorobenzene)-2-methyl-1H-indol-3-yl)acetohydrazide were synthesized and showed antibacterial efficacy against both Gram-negative and Gram-positive microorganisms. uobaghdad.edu.iq The versatility of the hydrazide group allows for the creation of extensive libraries of derivatives, such as Schiff bases and other heterocyclic systems, which have been investigated for their antimicrobial and other biological properties. chemmethod.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-5-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-12-9(13)4-6-1-2-8-7(3-6)11-5-14-8/h1-3,5H,4,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLXUXSJPTXIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)NN)N=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Chemical Transformations of 2 1,3 Benzoxazol 5 Yl Acetohydrazide

Methodologies for the Preparation of 2-(1,3-Benzoxazol-5-yl)acetohydrazide and Key Intermediates

The preparation of this compound typically involves a multistep sequence, beginning with the construction of the benzoxazole (B165842) core, followed by the elaboration and conversion of a side chain into the desired hydrazide functionality.

The traditional approach to synthesizing the target compound and its precursors relies on well-established organic reactions. A representative pathway involves the initial formation of a benzoxazol-5-yl acetic acid ester, which serves as the immediate precursor to the hydrazide.

A key strategy begins with a suitably substituted aminophenol. For instance, the synthesis can commence from 4-amino-3-hydroxyphenylacetic acid or its corresponding ester. The benzoxazole ring is then formed via a dehydrative cyclization reaction. One common method involves coupling the aminophenol with an appropriate carboxylic acid or its derivative, followed by ring closure. researchgate.net

A general multi-step synthesis is outlined below:

Benzoxazole Ring Formation: A key intermediate, such as methyl (4-amino-3-hydroxyphenyl)acetate, undergoes a cyclization reaction. This can be achieved by reacting it with a suitable cyclizing agent, such as an orthoester or an acid chloride, under heating.

Esterification (if starting from the acid): If the starting material is (1,3-benzoxazol-5-yl)acetic acid, it is first converted to its corresponding ester, typically an ethyl or methyl ester, to facilitate the subsequent reaction. researchgate.net This is commonly achieved by refluxing the acid in an alcohol (e.g., ethanol) with a catalytic amount of strong acid like sulfuric acid.

Hydrazinolysis: The crucial final step is the conversion of the ester, ethyl 2-(1,3-benzoxazol-5-yl)acetate, into the target acetohydrazide. This is accomplished through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695) at room temperature or under reflux. sapub.orguotechnology.edu.iqchemmethod.comresearchgate.net The hydrazide precipitates from the reaction mixture and can be purified by recrystallization.

Table 1: Conventional Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | (1,3-Benzoxazol-5-yl)acetic acid | Ethanol, H₂SO₄ (catalytic), Reflux | Ethyl 2-(1,3-benzoxazol-5-yl)acetate |

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. These methods aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Solvent-free synthesis represents a significant advancement. For analogous heterocyclic acetohydrazides, reactions have been successfully carried out by grinding the reactants together at room temperature or with gentle heating, sometimes in the presence of a solid catalyst. journaljpri.comresearchgate.net This approach can be adapted for the synthesis of this compound from its corresponding ester and hydrazine hydrate. The benefits include shorter reaction times, simpler work-up procedures, and the elimination of volatile organic solvents. amazonaws.com

Another eco-friendly strategy involves the use of water as a solvent for the cyclization step to form the benzoxazole ring, which avoids the use of harsh dehydrating agents or organic solvents. nih.gov

Table 2: Example of an Eco-Friendly (Solvent-Free) Approach for Analogous Hydrazide Synthesis

| Reactants | Reagents/Conditions | Advantage | Reference |

|---|

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. This technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods.

The application of microwave energy can enhance several steps in the synthesis of this compound:

Benzoxazole Formation: The cyclization of an o-aminophenol with a carboxylic acid or aldehyde to form the benzoxazole ring can be completed in minutes under microwave irradiation, often without a solvent. ijpsdronline.comijpsdronline.com

Hydrazinolysis: The conversion of the intermediate ester to the final acetohydrazide can also be expedited. In analogous preparations, the reaction of an ester with hydrazine hydrate under microwave conditions proceeds rapidly and efficiently. rjptonline.orgresearchgate.net

This rapid, high-yield methodology is highly advantageous for creating libraries of compounds for further study. ijpsdronline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

| Reaction Step | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Schiff Base Formation | Reflux in ethanol for 6 hours | Irradiation for 3-6 minutes |

| Hydrazide Synthesis | Reflux in ethanol for 6 hours | Irradiation for 8-10 minutes |

Derivatization of this compound: Pathways to Novel Heterocyclic Systems

The hydrazide group in this compound is a versatile functional handle, serving as a nucleophile and a building block for the construction of more complex heterocyclic structures.

One of the most fundamental transformations of this compound is its condensation with aldehydes and ketones. This reaction, typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in an alcoholic solvent, readily forms hydrazone derivatives, commonly known as Schiff bases. chemmethod.comijcce.ac.irmedcraveonline.com

The terminal primary amine (-NH₂) of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the stable Schiff base, characterized by the azomethine (-N=CH-) functional group. researchgate.net A wide variety of aromatic and heteroaromatic aldehydes can be used, allowing for the creation of a large and structurally diverse library of derivatives from a single precursor. researchgate.net

These reactions are often high-yielding and can be accelerated using microwave irradiation. rjptonline.org

Table 4: General Conditions for Schiff Base Formation

| Reactants | Reagents/Conditions | Product Class |

|---|

The acetohydrazide moiety is an excellent precursor for the synthesis of five-membered heterocyclic rings, most notably pyrazoles. The classic Knorr pyrazole (B372694) synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-diketone (e.g., acetylacetone). mdpi.comyoutube.com

In this reaction, this compound acts as the binucleophilic hydrazine component. The reaction proceeds through the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the stable, aromatic pyrazole ring. mdpi.comnih.gov

This synthetic route provides a direct and efficient method for attaching a substituted pyrazole ring to the benzoxazole core via the acetamido linker, creating complex molecular architectures of significant interest in medicinal chemistry. nih.gov

Table 5: Cyclocondensation Reaction to Form a Pyrazole Derivative

| Reactants | Reagents/Conditions | Product |

|---|

Synthesis of Triazole and Thiadiazole Ring Systems

The transformation of this compound into 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives typically proceeds through a common intermediate, an N-acylthiosemicarbazide. This intermediate is synthesized by reacting the starting acetohydrazide with various aryl or alkyl isothiocyanates. The subsequent cyclization of the thiosemicarbazide (B42300) derivative under different conditions dictates the final heterocyclic product.

1,2,4-Triazole Synthesis: The base-catalyzed cyclization of N-[[(1,3-benzoxazol-5-yl)acetyl]amino]carbothioamide intermediates is a standard method for forming the 4H-1,2,4-triazole-3-thiol ring system. mdpi.com Refluxing the thiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), induces an intramolecular cyclization followed by dehydration to yield the corresponding 5-((1,3-benzoxazol-5-yl)methyl)-4-substituted-4H-1,2,4-triazole-3-thiol. uctm.edu The product exists in a tautomeric equilibrium between the thiol and thione forms. nih.gov

1,3,4-Thiadiazole Synthesis: In contrast, the acid-catalyzed cyclodehydration of the same N-acylthiosemicarbazide intermediate leads to the formation of a 1,3,4-thiadiazole ring. mdpi.com This transformation is commonly achieved by treating the thiosemicarbazide with cold, concentrated sulfuric acid. The strong acid facilitates the removal of a water molecule, resulting in the formation of N-substituted-5-((1,3-benzoxazol-5-yl)methyl)-1,3,4-thiadiazol-2-amine derivatives. mdpi.com

| Starting Material | Reagent(s) | Reaction Condition | Product | Ref. |

| This compound | 1. Aryl isothiocyanate, Ethanol | 1. Reflux | N-Aryl-2-[[(1,3-benzoxazol-5-yl)acetyl]amino]carbothioamide | mdpi.com |

| N-Aryl-2-[[(1,3-benzoxazol-5-yl)acetyl]amino]carbothioamide | 2N NaOH | Reflux | 5-[(1,3-Benzoxazol-5-yl)methyl]-4-aryl-4H-1,2,4-triazole-3-thiol | mdpi.comuctm.edu |

| N-Aryl-2-[[(1,3-benzoxazol-5-yl)acetyl]amino]carbothioamide | conc. H₂SO₄ | Stirring, 0°C to RT | N-Aryl-5-[(1,3-benzoxazol-5-yl)methyl]-1,3,4-thiadiazol-2-amine | mdpi.com |

Generation of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles from this compound is a common strategy to introduce another biologically active heterocycle. Several methods are employed for the cyclodehydration reaction required to form the oxadiazole ring.

One widely used method involves the condensation of the acetohydrazide with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.gov The reaction proceeds by refluxing the mixture, which results in the formation of 2-((1,3-benzoxazol-5-yl)methyl)-5-aryl-1,3,4-oxadiazole derivatives.

Another efficient route involves a two-step process. First, the acetohydrazide is reacted with an aromatic aldehyde to form an N'-arylidene-2-(1,3-benzoxazol-5-yl)acetohydrazide (a Schiff base). Subsequent oxidative cyclization of this intermediate, often using reagents like chloramine-T, yields the desired 2,5-disubstituted 1,3,4-oxadiazole (B1194373). Alternatively, cyclization of the Schiff base can be achieved by heating with acetic anhydride. nih.gov

| Starting Material | Reagent(s) | Reaction Condition | Product | Ref. |

| This compound | Aromatic carboxylic acid, POCl₃ | Reflux | 2-[(1,3-Benzoxazol-5-yl)methyl]-5-aryl-1,3,4-oxadiazole | jddtonline.info |

| This compound | 1. Aromatic aldehyde, Ethanol | 1. Reflux | N'-Arylidene-2-(1,3-benzoxazol-5-yl)acetohydrazide | nih.gov |

| N'-Arylidene-2-(1,3-benzoxazol-5-yl)acetohydrazide | 2. Acetic Anhydride | Reflux | 3-Acetyl-5-[(1,3-benzoxazol-5-yl)methyl]-2-aryl-2,3-dihydro-1,3,4-oxadiazole | nih.gov |

Exploration of Other Fused Heterocyclic Architectures

The utility of this compound extends to the synthesis of more complex fused heterocyclic systems. These structures are of significant interest as they combine multiple pharmacophores into a single, rigid molecular framework. A prominent example is the synthesis of mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazoles. cyberleninka.ru

The synthesis of these fused systems is a multi-step process. For instance, the 5-((1,3-benzoxazol-5-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol, a key intermediate, can be prepared from the initial acetohydrazide. This intermediate can then undergo cyclization with various reagents. Reaction with carbon disulfide (CS₂) in the presence of potassium hydroxide results in the formation of a 6-((1,3-benzoxazol-5-yl)methyl)- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole-3(2H)-thione. uobaghdad.edu.iqresearchgate.net Similarly, reaction of the aminotriazole intermediate with various aryl aldehydes can lead to the formation of 3,6-disubstituted mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole derivatives. cyberleninka.ru These reactions showcase the potential to build diverse and complex molecular architectures from the benzoxazole acetohydrazide scaffold.

Mechanistic Elucidation of Synthetic Reactions for this compound Derivatives

Understanding the reaction mechanisms underlying the formation of heterocyclic derivatives from this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of 1,2,4-Triazole Formation: The base-catalyzed cyclization of the N-acylthiosemicarbazide intermediate begins with the deprotonation of the more acidic N-H proton adjacent to the thioacyl group by the base (e.g., OH⁻). The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetohydrazide moiety. This forms a five-membered tetrahedral intermediate, which subsequently eliminates a molecule of water to yield the aromatic 4H-1,2,4-triazole-3-thiol ring. mdpi.com

Mechanism of 1,3,4-Thiadiazole Formation: Under strong acidic conditions (e.g., conc. H₂SO₄), the reaction mechanism for thiadiazole formation is initiated by the protonation of the carbonyl oxygen of the N-acylthiosemicarbazide. mdpi.com This protonation enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular nucleophilic attack by the sulfur atom of the thiourea (B124793) moiety. The resulting intermediate then undergoes dehydration, promoted by the acidic medium, to afford the stable 1,3,4-thiadiazole ring. mdpi.com

Mechanism of 1,3,4-Oxadiazole Formation (via Dehydrating Agent): When reacting this compound with a carboxylic acid in the presence of a dehydrating agent like POCl₃, the mechanism involves several steps. Initially, POCl₃ activates the carboxylic acid, converting the hydroxyl group into a better leaving group. The terminal nitrogen of the acetohydrazide then performs a nucleophilic attack on the activated carbonyl carbon of the carboxylic acid, forming an N,N'-diacylhydrazine intermediate. In the presence of excess POCl₃, this intermediate undergoes intramolecular cyclodehydration to form the 1,3,4-oxadiazole ring.

Iii. Advanced Spectroscopic and Crystallographic Characterization of 2 1,3 Benzoxazol 5 Yl Acetohydrazide and Its Analogues

Comprehensive Spectroscopic Fingerprinting

Spectroscopic analysis is fundamental to the characterization of newly synthesized benzoxazole (B165842) derivatives. Techniques such as NMR, FT-IR, and mass spectrometry, often complemented by elemental analysis, provide converging lines of evidence to confirm the molecular structure. researchgate.netjocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of benzoxazole derivatives by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. jocpr.com

In the ¹H-NMR spectra of benzoxazole acetohydrazide analogues, the aromatic protons of the benzoxazole ring typically appear as multiplets in the range of δ 6.8–9.0 ppm. jocpr.comnih.gov The protons of the acetohydrazide side chain exhibit characteristic signals: the methylene (B1212753) (-CH₂) protons adjacent to the carbonyl group typically resonate as a singlet, while the amine (-NH) and terminal (-NH₂) protons of the hydrazide moiety also produce distinct signals, which are exchangeable with D₂O. nih.govsapub.org For instance, in one analogue, the methylene protons appeared as a singlet at 4.23 ppm. scirp.org

¹³C-NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The aromatic carbons of the benzoxazole ring system show signals in the range of δ 110–180 ppm. jocpr.com The carbon atom of the C=N group within the oxazole (B20620) ring is typically observed around δ 147-148.6 ppm. jocpr.com The carbonyl carbon (C=O) of the acetohydrazide group is also a key diagnostic signal in the ¹³C-NMR spectrum. sapub.org

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 6.8 - 9.0 (multiplet) | 110 - 180 |

| Methylene Protons (-CH₂-) | ~4.2 - 4.6 (singlet) | Not specified |

| Amide Proton (-CONH-) | 7.0 - 8.3 (singlet) | Not specified |

| Amine Protons (-NH₂) | 3.0 - 5.5 (singlet/broad) | Not specified |

| Benzoxazole C=N | Not applicable | ~147 - 149 |

| Hydrazide C=O | Not applicable | ~165 - 170 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the analogue. jocpr.comnih.govscirp.org

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(1,3-benzoxazol-5-yl)acetohydrazide and its analogues, the FT-IR spectrum provides a characteristic fingerprint.

Key absorption bands confirm the presence of the essential structural motifs. The hydrazide group is identified by N-H stretching vibrations, typically appearing as one or two bands in the 3100–3450 cm⁻¹ region. jocpr.comsapub.org The carbonyl (C=O) stretching vibration of the amide in the hydrazide moiety gives rise to a strong absorption band between 1630 and 1695 cm⁻¹. sapub.orgscirp.org

The benzoxazole core also has distinct signals. The C=N stretching vibration of the oxazole ring is observed in the 1580–1640 cm⁻¹ range. jocpr.com Aromatic C=C stretching bands appear in the 1450–1600 cm⁻¹ region, while the characteristic C-O-C stretching of the oxazole ring can also be identified. researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretching | -NH, -NH₂ | 3100 - 3450 |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 |

| C=O Stretching (Amide I) | -CONHNH₂ | 1630 - 1695 |

| C=N Stretching | Benzoxazole Ring | 1580 - 1640 |

| C=C Stretching (Aromatic) | Benzene (B151609) Ring | 1450 - 1600 |

Note: The precise wavenumbers can be influenced by the molecular environment and intermolecular interactions such as hydrogen bonding. jocpr.comsapub.orgscirp.orgresearchgate.net

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of benzoxazole acetohydrazide derivatives, the mass spectrum typically shows a distinct molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which confirms the molecular mass of the synthesized compound. nih.govscielo.br

The fragmentation pattern observed in the mass spectrum provides valuable structural information, revealing characteristic fragments of the benzoxazole ring and the acetohydrazide side chain. scispace.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass-to-charge ratio with very high accuracy, allowing for the unambiguous determination of the elemental formula of the molecular ion and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is a fundamental method for verifying the empirical formula of a newly synthesized molecule. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular structure. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and elemental composition of the compound. jocpr.comscielo.br For example, the elemental analysis for a derivative, N'-(3-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, was reported with calculated values of C 58.24%, H 4.89%, and N 13.58%, and the found values were C 58.11%, H 4.73%, and N 13.41%. scielo.br

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

| Analogue Example 1 | C₁₃H₉SN₃O₃ | C | 54.35 | 54.32 |

| H | 3.16 | 3.10 | ||

| N | 14.63 | 14.54 | ||

| Analogue Example 2 | C₂₀H₂₀N₄O₄S | C | 58.24 | 58.11 |

| H | 4.89 | 4.73 | ||

| N | 13.58 | 13.41 |

Data sourced from representative benzoxazole and acetohydrazide analogues. jocpr.comscielo.br

Structural Elucidation via X-ray Crystallography

While spectroscopic methods infer molecular structure from indirect evidence, single-crystal X-ray crystallography provides a direct and definitive determination of the atomic arrangement in the solid state. This technique is invaluable for establishing the precise molecular geometry, conformation, and intermolecular interactions of benzoxazole analogues. nih.govmdpi.com

X-ray diffraction studies on single crystals of benzoxazole derivatives have successfully determined their three-dimensional structures, including bond lengths, bond angles, and dihedral angles. nih.govmdpi.comnih.gov These studies consistently show that the benzoxazole ring system is nearly planar. nih.gov

Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The solid-state architecture of this compound and its analogues is dictated by a complex interplay of non-covalent interactions. These interactions, including classical hydrogen bonds and weaker contacts like π-π stacking, govern the molecular packing and ultimately influence the material's physicochemical properties. While a specific crystal structure for this compound is not publicly available, analysis of closely related benzoxazole and hydrazide-containing structures provides significant insight into the probable supramolecular synthons.

The primary and most influential interactions in the crystal lattice of hydrazide derivatives are hydrogen bonds. The hydrazide moiety (-C(=O)NHNH₂) is an excellent hydrogen bond donor (N-H groups) and acceptor (the carbonyl oxygen and the terminal amino nitrogen). In analogous structures, extensive networks of intermolecular hydrogen bonds are consistently observed. For instance, N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide, a related benzothiazole (B30560) analogue, exhibits a layered molecular packing determined by N—H⋯O=C and N—H⋯N hydrogen bonds. nih.gov It is highly probable that this compound would form similar hydrogen-bonded motifs. The N-H protons of the hydrazide group can form strong hydrogen bonds with the carbonyl oxygen of an adjacent molecule, leading to the formation of centrosymmetric R²₂(8) dimers, a common motif in hydrazide structures. researchgate.net Furthermore, the terminal -NH₂ group can participate in hydrogen bonding with either the benzoxazole nitrogen or the carbonyl oxygen of neighboring molecules, extending the structure into one-, two-, or three-dimensional networks.

In addition to classical hydrogen bonds, weaker C—H⋯O and C—H⋯N interactions often contribute to the stability of the crystal packing in such heterocyclic compounds. researchgate.netnih.gov The aromatic and methylene protons can act as weak donors, interacting with the electronegative oxygen and nitrogen atoms in the vicinity.

Another significant interaction that directs the supramolecular assembly is π-π stacking. The planar benzoxazole ring system is well-suited for such interactions. In the crystal structures of various aromatic hydrazones and related heterocyclic systems, parallel or offset π-π stacking interactions are a common feature, with centroid-to-centroid distances typically in the range of 3.6 to 3.8 Å. nih.gov These interactions contribute to the formation of columnar stacks or herringbone patterns, further stabilizing the crystal lattice. The presence of both a hydrogen-bonding moiety and an aromatic system allows for a synergistic interplay between these forces to create a robust and well-ordered crystalline solid.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For analogous benzoxazole derivatives, this analysis reveals the relative contributions of different types of contacts. semanticscholar.orgresearchgate.net Typically, H⋯H contacts account for the largest portion of the surface, followed by O⋯H/H⋯O and C⋯H/H⋯C contacts, which correspond to hydrogen bonds and van der Waals forces, respectively. nih.govnih.gov The fingerprint plots derived from the Hirshfeld surface provide a detailed picture of the interaction patterns, with sharp spikes indicating the presence of strong hydrogen bonds.

| Interaction Type | Potential Donor/Acceptor Groups | Typical Distance/Geometry | Expected Contribution to Packing |

|---|---|---|---|

| N-H···O Hydrogen Bond | Hydrazide N-H and Carbonyl O | D···A distance ~2.8-3.2 Å | Major; formation of dimers or chains |

| N-H···N Hydrogen Bond | Hydrazide N-H and Benzoxazole N | D···A distance ~2.9-3.3 Å | Significant; linking of primary motifs |

| π-π Stacking | Benzoxazole aromatic rings | Centroid-centroid distance ~3.6-3.8 Å | Moderate; formation of stacks or layers |

| C-H···O/N Interactions | Aromatic/Methylene C-H and O/N atoms | D···A distance ~3.2-3.6 Å | Minor; stabilization of the overall network |

Correlation of Solid-State Structure with Predicted Computational Models

The synergy between experimental X-ray crystallography and computational modeling is a cornerstone of modern structural chemistry. For compounds like this compound, where experimental data may be limited, computational methods such as Density Functional Theory (DFT) provide invaluable predictive insights into molecular geometry, electronic structure, and intermolecular interactions. mdpi.com

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry of the compound in the gas phase. mdpi.com This provides a theoretical model of the most stable conformation of an isolated molecule. When a crystal structure is available, a direct comparison between the computationally optimized geometry and the experimentally determined structure can be made. mdpi.com Typically, bond lengths and angles from the DFT-optimized structure show good agreement with X-ray diffraction data, with minor deviations attributed to the effects of the crystal packing forces (i.e., intermolecular interactions) that are absent in the gas-phase calculation. mdpi.com

To bridge this gap, computational models can be extended to simulate the crystalline environment. Hirshfeld surface analysis, which is derived from the crystal structure data, can be complemented by computational chemistry to quantify the energetic aspects of the observed intermolecular interactions. semanticscholar.orgresearchgate.netnih.gov For instance, the energies of the hydrogen bonds and π-π stacking interactions that stabilize the crystal lattice can be calculated. These calculations often confirm that the supramolecular synthons observed in the crystal correspond to energetically favorable arrangements.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. These maps illustrate the charge distribution on the molecular surface, identifying regions of positive (electron-poor) and negative (electron-rich) potential. researchgate.net For this compound, the MEP would highlight the electronegative regions around the carbonyl oxygen and benzoxazole nitrogen atoms, predicting them to be hydrogen bond acceptors. Conversely, the protons of the N-H groups would appear as electropositive regions, confirming their role as hydrogen bond donors. This predictive capability is crucial for understanding and designing crystal structures with desired properties.

Frontier Molecular Orbital (HOMO-LUMO) analysis can also be performed to understand the electronic properties and reactivity of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the chemical stability and reactivity. nih.gov

| Computational Method | Information Provided | Correlation with Experimental Data |

|---|---|---|

| DFT Geometry Optimization | Optimized bond lengths, bond angles, and dihedral angles of an isolated molecule. | Provides a baseline for assessing the influence of crystal packing on molecular conformation. Good agreement is generally found. mdpi.com |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in the crystal. semanticscholar.orgresearchgate.net | Directly calculated from X-ray data; provides a map of the interactions stabilizing the observed solid-state structure. |

| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the molecular surface, indicating sites for nucleophilic and electrophilic attack. researchgate.net | Predicts and rationalizes the observed hydrogen bonding patterns and other electrostatic interactions in the crystal. |

| HOMO-LUMO Analysis | Energy of frontier orbitals, providing insight into chemical reactivity and electronic transitions. nih.gov | Correlates with spectroscopic properties and provides a quantum chemical basis for the molecule's stability. |

By combining these computational approaches with experimental data from analogous systems, a comprehensive and detailed understanding of the solid-state structure and bonding of this compound can be achieved, even in the absence of a solved crystal structure for this specific molecule.

Iv. Computational and in Silico Investigations of 2 1,3 Benzoxazol 5 Yl Acetohydrazide Analogues

Molecular Docking Studies for Target Identification and Binding Assessment

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and assessing the strength and nature of the binding.

Molecular docking simulations are employed to determine how benzoxazole (B165842) acetohydrazide analogues fit into the active site of a target protein. These studies help visualize the three-dimensional conformation of the ligand-protein complex. For instance, in studies involving benzoxazole derivatives targeting the main protease (M-pro) of COVID-19, docking calculations examine how the compound settles into the enzyme's structure. nih.gov The process involves taking the optimized molecular geometry of the ligand, often derived from DFT calculations, and placing it within the binding pocket of the protein's crystal structure, which is obtained from databases like the Protein Data Bank (PDB). nih.gov The simulation then explores various possible binding poses, identifying the most stable and energetically favorable orientations. This predictive modeling allows researchers to understand the spatial arrangement of the ligand relative to key amino acid residues in the active site, which is crucial for its inhibitory function.

A primary output of molecular docking is a quantitative score that estimates the binding affinity between the ligand and the protein. This score, often expressed as a docking score in kcal/mol or a binding free energy in kJ/mol, helps to rank different compounds based on their potential efficacy. A more negative score typically indicates a stronger and more stable interaction.

For example, in a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, a series of analogues were docked against the 4URO receptor. The results showed varying affinities, with one compound (4c) exhibiting a maximum dock score of -8.0 kcal/mol. rjeid.com Similarly, analysis of other formazan (B1609692) derivatives yielded binding free energies as high as -58.831 kJ/mol. rjeid.com In another study involving benzimidazole-isatin hybrids, docking scores ranged from -6.6 to -8.4 kcal/mol, with the most potent compound achieving a score equivalent to the standard drug, Norfloxacin. researchgate.net These quantitative values are critical for prioritizing which analogues should be synthesized and tested in laboratory experiments.

| Compound/Analogue Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Binding Free Energy (kJ/mol) |

|---|---|---|---|

| Benzimidazole-isatin derivative (1e) | Bacterial Gyrase | -8.4 | Not Reported |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan (4c) | 4URO Receptor | -8.0 | -58.831 |

| Benzoxazole-sulfonamide derivative (4h) | Not Specified | Not Reported | Not Reported |

| 1,3,4-Oxadiazole (B1194373) derivative (5a) | CDK-2 | -10.654 | Not Reported |

Beyond a simple score, docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity and include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Analyses reveal that the binding of benzoxazole analogues is often governed by a network of interactions with specific amino acid residues. For example, the high binding affinity of some compounds is attributed to conventional hydrogen bonds with residues such as Arginine (ARG) and Valine (VAL). analchemres.org Hydrophobic interactions, including alkyl and pi-alkyl interactions, also play a crucial role in stabilizing the ligand within the receptor's binding pocket. analchemres.org Characterizing these interactions is essential for rational drug design, as it allows chemists to modify the ligand's structure to enhance binding affinity and selectivity for the target protein. nih.gov

| Compound Class | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Benzoxazole Analogues | ARG86, VAL94, ARG92, GLU93, SER70 | Conventional Hydrogen Bond |

| Benzoxazole Analogues | ARG92, LYS56, VAL59, VAL69 | Alkyl / Pi-Alkyl (Hydrophobic) |

Density Functional Theory (DFT) Calculations for Electronic and Chemical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently used to complement experimental data and to predict molecular properties before synthesis and docking.

Before performing molecular docking, it is crucial to determine the most stable three-dimensional structure of the ligand, known as its optimized geometry. DFT calculations are used to find this lowest-energy conformation. nih.gov This process involves calculating the molecule's bond lengths, bond angles, and torsion (dihedral) angles to achieve a stable state. nih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. nih.govmdpi.com The resulting optimized geometry provides a realistic representation of the molecule's shape, which is then used as the input for subsequent docking simulations to ensure the accuracy of the predicted binding modes. nih.gov

DFT is also used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. semanticscholar.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org For a benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the HOMO-LUMO gap was calculated to be 4.8795 eV, indicating a hard molecule with high stability. nih.gov This analysis helps in understanding the electronic characteristics and potential reactivity of the benzoxazole analogues.

| Compound/Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Not Reported | Not Reported | 4.8795 |

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1) | Not Reported | Not Reported | 4.27 |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2) | Not Reported | Not Reported | 3.80 |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3) | Not Reported | Not Reported | 4.15 |

Prediction of Chemical Reactivity and Electrophilicity

Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structure and reactivity of benzoxazole derivatives. rjeid.com Such studies can determine key quantum chemical parameters that describe a molecule's behavior in chemical reactions. For a series of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans, DFT calculations confirmed that most of the molecules were soft molecules with an electrophilic nature. rjeid.com The "softness" of a molecule relates to its polarizability and is an indicator of its reactivity. The electrophilic nature suggests these compounds are likely to interact with nucleophilic sites in biological macromolecules, a common characteristic in drug-receptor interactions. rjeid.com A relationship between antioxidant activity and electronic structure parameters calculated by quantum-chemical methods has also been noted for benzoxazole derivatives, further highlighting the utility of these computational approaches. researchgate.net

Assessment of Chemical Stability

The chemical and metabolic stability of a compound is a critical factor in its potential as a therapeutic agent. Computational and experimental assessments can predict or measure how a molecule holds up under physiological conditions. In studies of related benzoxazolone carboxamides, which were developed as acid ceramidase inhibitors, some derivatives exhibited poor chemical stability. nih.gov For instance, certain analogues designed to improve solubility by incorporating a polar group were found to have a half-life of less than 15 minutes in aqueous buffer (PBS, pH 7.4), indicating rapid degradation. nih.gov This highlights that while the benzoxazole scaffold can be a component of potent biological inhibitors, modifications must be carefully considered to ensure adequate chemical stability for therapeutic applications. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the movement and interactions of atoms and molecules over time, providing a dynamic picture of a ligand-target complex that is not available from static models like molecular docking.

MD simulations are crucial for validating the stability of a ligand within the binding site of its biological target. For benzoxazole and related heterocyclic derivatives, MD simulations have been used to confirm stable ligand-receptor interactions. rjeid.comnih.gov A key metric for assessing stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. nih.gov In a typical simulation of a stable complex, the RMSD values will fluctuate initially before reaching a plateau, indicating that the complex has achieved equilibrium. nih.gov

In a study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MD simulation data reflected stable interactions with the target receptor. rjeid.com Furthermore, Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) analysis, a method to calculate binding free energy, was used to quantify the strength of this interaction, with one compound exhibiting a maximum free binding energy of (-) 58.831 kJ/mol. rjeid.com Such simulations provide confidence in the binding mode predicted by docking and help to validate the potential of the compound as an inhibitor. rjeid.comnih.gov

MD simulations also allow for the analysis of conformational changes in both the ligand and the target protein upon binding. The flexibility of different parts of the system can be assessed by calculating the root-mean-square fluctuation (RMSF) for individual residues or atoms. In simulations of ligand-protein complexes, the ligand is expected to show minimal fluctuation after an initial period, suggesting it has found a stable conformation within the active site. nih.gov

The environment of the binding pocket significantly influences the ligand's conformation. nih.gov For example, interactions such as hydrogen bonds can lead to different orientations of flexible groups on the ligand. nih.gov Analysis of properties like the Solvent Accessible Surface Area (SASA) and Polar Surface Area (PSA) during a simulation can reveal how the ligand adapts to the binding pocket and maintains its interactions, further confirming its stability and favorable binding pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. chemijournal.com

Predictive QSAR models have been successfully developed for various series of benzoxazole analogues to understand the structural requirements for their biological activities, such as anticancer and anti-diabetic effects. nih.govchemijournal.com These models are built using a "training set" of compounds with known activities and then validated using an external "test set." nih.govchemijournal.com

In one study, three-dimensional QSAR (3D-QSAR) models were generated for benzoxazole derivatives as anticancer agents targeting VEGFR-2. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), statistically significant models were produced for activity against three different cancer cell lines (HepG2, HCT-116, and MCF-7). nih.gov The predictive power of these models was confirmed by their high R² and predictive R² (Rpred²) values, as shown in the table below. nih.gov

Another 3D-QSAR study focused on benzoxazole benzenesulfonamide (B165840) derivatives as inhibitors of fructose-1,6-bisphosphatase, a target for diabetes. chemijournal.com The best model was based on a common pharmacophore hypothesis (AAADRR.27***) and showed excellent statistical correlation, with a regression coefficient (R²) of 0.9686 and a cross-validated correlation coefficient (Q²) of 0.7203. chemijournal.com Such models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent inhibitors. nih.govchemijournal.com

Interactive Data Table: Statistical Validation of 3D-QSAR Models for Benzoxazole Derivatives

| Model Type | Target Cell Line / Study | R² | Q² (R²cv) | Predictive R² (R²pred) | Ref |

| CoMFA | HepG2 (Anticancer) | - | 0.509 | 0.5128 | nih.gov |

| CoMFA | HCT-116 (Anticancer) | - | 0.574 | 0.5597 | nih.gov |

| CoMFA | MCF-7 (Anticancer) | - | 0.568 | 0.5057 | nih.gov |

| CoMSIA | HepG2 (Anticancer) | - | 0.711 | 0.6198 | nih.gov |

| CoMSIA | HCT-116 (Anticancer) | - | 0.531 | 0.5804 | nih.gov |

| CoMSIA | MCF-7 (Anticancer) | - | 0.669 | 0.6577 | nih.gov |

| 3D-QSAR | Fructose-1,6-bisphosphatase (Anti-diabetic) | 0.9686 | 0.7203 | - | chemijournal.com |

Identification of Physicochemical Descriptors Influencing Activity

Quantitative Structure-Activity Relationship (QSAR) studies on analogues of 2-(1,3-benzoxazol-5-yl)acetohydrazide and related benzoxazole derivatives have been instrumental in identifying key physicochemical descriptors that govern their biological activities. These computational models establish a mathematical correlation between the structural or physicochemical properties of the compounds and their observed biological responses, such as antimicrobial or anticancer effects. biointerfaceresearch.com

Several studies have highlighted the importance of a combination of thermodynamic, electronic, and spatial descriptors in influencing the activity of benzoxazole-based compounds. For instance, a QSAR analysis of a series of 5-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues revealed that thermodynamic properties like the Standard Gibbs free energy had a positive contribution to the antibacterial activity. In the same vein, electronic properties such as Electronic energy also showed a positive correlation, while HOMO (Highest Occupied Molecular Orbital) energy and Repulsion energy were found to contribute negatively. This suggests that substituents that enhance favorable thermodynamic and electronic characteristics, while modulating the HOMO energy, could lead to more potent compounds.

Furthermore, other QSAR models have identified descriptors like lipophilicity (logP) , dipole moment (DM) , and surface area grid (SAG) as significant influencers of the antifungal activity of related benzimidazole (B57391) derivatives against Saccharomyces cerevisiae. nih.gov The lipophilicity (logP) is a crucial factor that affects the ability of a molecule to traverse biological membranes to reach its target site. nih.gov The dipole moment and surface area provide insights into the molecule's polarity and its potential for intermolecular interactions within the biological target's binding pocket. nih.gov

The insights gained from these QSAR models are valuable for the rational design of new this compound analogues with potentially enhanced biological activity. By focusing on the modification of substituents to optimize these key physicochemical descriptors, researchers can guide the synthesis of more effective therapeutic agents.

Table 1: Key Physicochemical Descriptors and Their Influence on the Activity of Benzoxazole Analogues

| Descriptor Category | Physicochemical Descriptor | Influence on Biological Activity |

| Thermodynamic | Standard Gibbs free energy | Positive correlation with antibacterial activity. |

| Electronic | Electronic energy | Positive correlation with antibacterial activity. |

| HOMO energy | Negative correlation with antibacterial activity. | |

| Repulsion energy | Negative correlation with antibacterial activity. | |

| Dipole Moment (DM) | Governs antifungal activity. nih.gov | |

| Spatial/Steric | Surface Area Grid (SAG) | Governs antifungal activity. nih.gov |

| Lipophilicity | logP | Governs antifungal activity. nih.gov |

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, PIXEL Calculations, QTAIM)

The three-dimensional arrangement of molecules in a crystal lattice, governed by a network of intermolecular interactions, is crucial for understanding the physicochemical properties and biological activity of this compound analogues. Advanced computational techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to qualitatively and quantitatively characterize these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline solids. This method maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. The normalized contact distance (dnorm) is a key property mapped on the Hirshfeld surface, which highlights intermolecular interactions by displaying areas of close contact in red.

For compounds related to this compound, Hirshfeld analysis has been used to delineate the contributions of different types of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For example, in related structures, the analysis often reveals a high percentage of H···H interactions , which typically cover a large portion of the molecular surface. Other significant interactions include N···H/H···N , O···H/H···O , and C···H/H···C contacts, which are crucial for the stability of the crystal packing. The presence and relative importance of these interactions can influence properties such as solubility and binding affinity to biological targets.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. chemrxiv.org Within QTAIM, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), offer insights into the nature and strength of the interaction. ijnc.ir

Table 2: Summary of Advanced Intermolecular Interaction Analysis Techniques

| Technique | Description | Key Information Provided |

| Hirshfeld Surface Analysis | A method for visualizing and quantifying intermolecular contacts in a crystal by mapping properties onto a molecular surface. | - Visual representation of close contacts. - Quantitative breakdown of different intermolecular interactions (e.g., H···H, N···H, O···H, C···H). - 2D fingerprint plots summarizing the interaction patterns. |

| Quantum Theory of Atoms in Molecules (QTAIM) | A theoretical framework that analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. chemrxiv.org | - Identification of interaction paths via bond critical points. - Characterization of the nature and strength of interactions based on electron density properties at the critical points. ijnc.ir |

V. Structure Activity Relationship Sar Profiling of 2 1,3 Benzoxazol 5 Yl Acetohydrazide Derivatives for Biological Impact

Influence of Substituents on the Benzoxazole (B165842) Core

The benzoxazole ring is a critical pharmacophoric unit, and its substitution pattern significantly modulates the biological profile of the derivatives. The nature, position, and electronic properties of these substituents can enhance or diminish activity by altering the molecule's interaction with biological targets. Studies have shown that substituents at the 2, 5, 6, and 7-positions are particularly important for modulating the bioactivity of benzoxazole-based compounds. nih.gov

The positions of substituents on the benzoxazole ring dictate their impact on the molecule's electronic distribution and steric profile, thereby affecting its binding affinity to receptors or enzymes.

5-Position: The acetohydrazide side chain is attached at this position in the parent compound. Modifications directly on the benzoxazole ring at this position, alongside the primary side chain, are crucial. SAR studies consistently highlight that the interplay between substituents at the 2- and 5-positions is critical for potency. nih.gov

6-Position: The C6-position is a common site for electrophilic substitution reactions, such as nitration. researchgate.net The introduction of acyl groups at this position in related 2-oxo-3H-benzoxazole structures has been found to be favorable for analgesic activity. researchgate.net

7-Position: Substitution at the 7-position can also significantly enhance biological activity. For example, the introduction of a bromine atom at this position was found to increase the antifungal activity of certain 3-(2-benzoxazol-5-yl)alanine derivatives. nih.gov

| Position | Type of Substitution | Observed Effect on Bioactivity |

| 2 | Phenyl, Heterocyclic groups | Key determinant of activity; thiophene (B33073) substituent enhanced antiproliferative effects. researchgate.net |

| 5 | Acetohydrazide side chain | Primary point of attachment; interplay with 2-position substituent is critical for potency. nih.gov |

| 6 | Electrophilic (e.g., Nitro), Acyl | Common site for electrophilic attack. researchgate.net Acyl groups can enhance analgesic activity in related scaffolds. researchgate.net |

| 7 | Halogenation (e.g., Bromine) | Can significantly increase antifungal activity. nih.gov |

The electronic nature of substituents on the benzoxazole core plays a pivotal role in modulating biological activity. Electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) and nitro groups, and electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and alkyl groups (-CH3), alter the electron density of the aromatic system.

Halogenation is a widely used strategy in medicinal chemistry to enhance the potency of bioactive compounds. tandfonline.com In the context of benzoxazole derivatives, halogenation has demonstrated significant effects:

Enhanced Cytotoxicity: Derivatives bearing a 5-chloro substituent on the benzoxazole ring generally exhibit better cytotoxic activity against cancer cell lines compared to their 5-methyl or unsubstituted counterparts. nih.gov This suggests that an EWG at the 5-position is beneficial for this specific activity.

Modulated Antifungal Activity: The introduction of an electron-accepting fluorine atom at the 2-position of a related benzoxazole scaffold resulted in antifungal activity, while the presence of electron-donating methoxy or dimethylamino groups also conferred activity, indicating a complex relationship that may depend on the specific biological target. nih.gov

Increased Activity at Position 7: As noted, introducing bromine (an EWG) at the 7-position led to an increase in the antifungal activity of benzoxazolylalanine derivatives. nih.gov

The presence of EWGs and EDGs can enhance antimicrobial and antiproliferative effects, suggesting that tuning the electronic properties of the benzoxazole core is a key strategy for optimizing these activities. researchgate.net

| Substituent Type | Example Group(s) | Position(s) | General Impact on Bioactivity |

| Electron-Withdrawing | Chloro (-Cl) | 5 | Enhanced cytotoxic activity against cancer cells. nih.gov |

| Electron-Withdrawing | Bromo (-Br) | 7 | Increased antifungal activity. nih.gov |

| Electron-Withdrawing | Fluoro (-F) | 2 | Conferred antifungal activity. nih.gov |

| Electron-Donating | Methoxy (-OCH3) | 2 | Conferred antifungal activity. nih.gov |

| Electron-Donating | Methyl (-CH3) | 5 | Less potent cytotoxic activity compared to chloro-substituted analog. nih.gov |

Modifications of the Acetohydrazide Side Chain and Resulting Bioactivity Changes

The acetohydrazide side chain at the 5-position is not merely a linker but an active participant in the molecule's biological function. Its length, flexibility, and terminal functional group are all critical variables that can be modified to fine-tune activity.

The alkyl linker in 2-(1,3-benzoxazol-5-yl)acetohydrazide is a single methylene (B1212753) (-CH2-) group. While specific studies varying the length of this particular linker (e.g., to ethylene (B1197577) or propylene) are limited in the reviewed literature, general principles from related heterocyclic scaffolds suggest that linker modification is a valid strategy for optimization. The length and branching of an alkyl side chain are critical determinants of lipophilicity, which affects a drug's absorption, distribution, and ability to cross cell membranes. nih.gov In studies on other heterocyclic compounds, varying the side chain length has been shown to be a key factor for binding affinity, with longer chains sometimes being well-tolerated. nih.gov However, the introduction of steric bulk, for instance through branched alkyl groups, can also diminish binding affinity compared to straight-chain analogs of a similar size. nih.gov Therefore, modifying the methylene linker in the acetohydrazide side chain represents a potential avenue for further optimization, though its specific impact on this scaffold requires dedicated investigation.

The terminal hydrazide group (-NHNH2) is a highly reactive and versatile functional group, making it an excellent handle for chemical modification. A common and effective strategy is its condensation with various aromatic or heterocyclic aldehydes to form hydrazone derivatives, also known as Schiff bases. This functionalization dramatically alters the molecule's properties and often leads to a significant enhancement or modulation of its biological activity.

The reaction converts the terminal hydrazide into an N'-substituted acetohydrazide, introducing a new, often bulky and electronically diverse, substituent. Numerous studies have synthesized series of these Schiff bases and evaluated their biological activities, revealing clear SAR trends. For instance, in a series of benzoxazole derivatives synthesized from an acetohydrazide precursor, the anticancer activity was found to be highly dependent on the nature of the aldehyde used for Schiff base formation.

The presence of dimethoxy and trimethoxy groups on the newly introduced benzylidene ring improved anticancer activity.

An ortho-hydroxy group on the benzylidene ring also led to enhanced anticancer activity.

An unsubstituted benzylidene hydrazide moiety resulted in improved antifungal activity against Candida albicans.

These findings underscore the importance of the terminal functionalization of the acetohydrazide side chain as a powerful tool for tuning the biological profile of the parent compound.

| Aldehyde Substituent for Schiff Base Formation | Resulting Moiety | Observed Change in Bioactivity |

| Unsubstituted Benzaldehyde | N'-benzylidene-acetohydrazide | Improved antifungal activity. |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)acetohydrazide | Good antimicrobial and anticancer activity. |

| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)acetohydrazide | Improved anticancer activity. |

| 3,4-Dimethoxybenzaldehyde | N'-(3,4-dimethoxybenzylidene)acetohydrazide | Improved anticancer activity. |

| 3,4,5-Trimethoxybenzaldehyde | N'-(3,4,5-trimethoxybenzylidene)acetohydrazide | Improved anticancer activity. |

Establishment of Key Pharmacophoric Features for Diverse Biological Responses

Based on extensive SAR studies, a general pharmacophore model for bioactive benzoxazole derivatives can be established. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For derivatives of this compound, these key features include:

The Benzoxazole Scaffold: This planar, aromatic heterocyclic system serves as the core anchor. It is involved in crucial hydrophobic and π-π stacking interactions with biological targets. Its ability to act as a hydrogen bond acceptor (via the nitrogen and oxygen atoms) is also vital. tandfonline.comnih.gov

Substituents on the Benzoxazole Core: The presence of specific groups at the 2, 5, and 7-positions is critical. Electron-withdrawing groups like halogens at the 5- or 7-position and diverse aromatic or heterocyclic moieties at the 2-position are often associated with enhanced activity. nih.govnih.gov These groups function as key interaction points or help to correctly orient the molecule within a binding site.

The Hydrazone Linker (-C(=O)-NH-N=CH-): The formation of a Schiff base from the acetohydrazide side chain introduces a rigid and planar hydrazone linker. This group is rich in hydrogen bond donors and acceptors and plays a crucial role in binding to target proteins. tandfonline.comnih.gov

The Terminal Aromatic/Heterocyclic Ring: The nature of the aromatic ring introduced via Schiff base formation is a primary determinant of selectivity and potency. Substituents on this ring, such as hydroxyl or methoxy groups, can act as additional hydrogen bond donors/acceptors or engage in further hydrophobic interactions, significantly enhancing binding affinity and biological response.

Pharmacophore models for benzoxazole-based anticancer agents, for example, often show the benzoxazole ring occupying a specific region of an enzyme's active site (like the hinge region of a kinase), while the side chain extends into another domain, establishing multiple points of contact that are essential for inhibitory activity. tandfonline.com

Vi. Mechanistic Insights into Biological Activities of 2 1,3 Benzoxazol 5 Yl Acetohydrazide and Its Analogues

In Vitro and In Silico Exploration of Antimicrobial Mechanisms

Benzoxazole (B165842) derivatives, including those with a hydrazide moiety, have demonstrated a wide spectrum of antimicrobial activity. nih.gov The core benzoxazole structure is a key pharmacophore found in various biologically active molecules, and its derivatives are frequently studied for their potential as antimicrobial agents. nih.govamazonaws.com

Derivatives of 2-(1,3-Benzoxazol-5-yl)acetohydrazide have shown notable efficacy against a range of bacterial pathogens. The hydrazide-hydrazone moiety, in particular, is a component of many bioactive molecules with demonstrated antibacterial properties. mdpi.com Studies on various analogues have confirmed activity against both Gram-positive bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.comnih.gov

In some cases, the antibacterial potency of these compounds is comparable or even superior to established antibiotics. For instance, certain hydrazide-hydrazone derivatives displayed a two-fold increased inhibition against S. pneumoniae and E. coli when compared to ampicillin (B1664943) and ciprofloxacin, respectively. mdpi.com Similarly, a study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives reported good activity against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net The broad-spectrum activity is a significant feature of these compounds, as demonstrated by a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives which possessed significant antibacterial effects against tested microorganisms. researchgate.net

Table 1: Antibacterial Activity of Selected Benzoxazole Analogues

| Compound/Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Notable Findings | Reference(s) |

|---|---|---|---|---|

| Hydrazide-hydrazones | B. subtilis, B. cereus | P. aeruginosa, E. coli | Good to moderate activity observed. | mdpi.com |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Staphylococcus aureus | Escherichia coli | Compounds showed good antibacterial activity. | nih.govresearchgate.net |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | - | Selective activity against Gram-positive bacteria was noted. | nih.gov |

The benzoxazole scaffold is also crucial for antifungal activity. nih.govresearchgate.net Derivatives have been successfully tested against various fungal and yeast-like pathogens. nih.gov Research has documented the efficacy of these compounds against species such as Candida albicans, Candida parapsilosis, Aspergillus niger, and Aspergillus flavus. nih.govamazonaws.comnih.gov

The structural features of the benzoxazole ring and its substituents play a vital role in determining antifungal potency. For example, in a study of 41 different 3-(2-benzoxazol-5-yl)alanine derivatives, 16 compounds showed activity against Pichia pastoris. nih.gov Furthermore, derivatives of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide demonstrated a high degree of inhibition against A. flavus. amazonaws.com The presence of a halogenated ring, as seen in 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, is also believed to contribute significantly to their antifungal potential. nih.gov

Table 2: Antifungal Activity of Selected Benzoxazole Analogues

| Compound/Derivative Class | Fungal Strain(s) | Notable Findings | Reference(s) |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Pichia pastoris | 16 of 41 tested compounds were active. | nih.gov |

| 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives | Aspergillus flavus | Showed a high degree of inhibition. | amazonaws.com |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Candida albicans, Candida parapsilosis | Compound P2B showed good activity, half that of Miconazole against C. albicans. | nih.govresearchgate.net |

In silico studies and enzymatic assays have provided insights into the molecular mechanisms behind the antibacterial effects of benzoxazole analogues, pointing towards the inhibition of bacterial DNA gyrase as a primary target. plos.orgresearchgate.net DNA gyrase is an essential enzyme in bacteria that controls DNA topology and is a validated target for antibiotics.

Several studies have focused on how these compounds interact with the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govimpactfactor.orgnih.gov By occupying this site, the inhibitors prevent the enzyme from performing its function, which ultimately leads to the cessation of DNA replication and bacterial cell death. plos.org Molecular docking studies of novel hydrazone derivatives have been used to model their binding within the bacterial gyrase enzyme pocket. impactfactor.org A pharmacophore model for E. coli DNA Gyrase B inhibitors identified 2,5(6)-substituted benzimidazole (B57391) derivatives as promising molecules due to their possession of key hydrogen bond donor/acceptor groups that facilitate efficient interaction with the target. mdpi.com The correlation between the potent antibacterial activities of certain pyrazole (B372694) derivatives and their strong inhibition of S. aureus and B. subtilis DNA gyrase further supports this mechanism. plos.org

Anticancer and Antitumor Activity Investigations

Beyond their antimicrobial effects, benzoxazole-hydrazide derivatives have been explored for their potential as anticancer agents. Computational and in vitro studies have aimed to elucidate their interactions with molecular targets that are crucial for cancer cell proliferation and survival.

One of the key mechanisms underlying the potential anticancer activity of these compounds is the inhibition of specific kinases involved in cell cycle regulation. Cell division cycle 7 (CDC7) kinase, which forms a complex with its regulatory subunit Dbf4, is a critical factor in the initiation of DNA replication. nih.govscienceopen.com This kinase is frequently overexpressed in various cancer cells, making it an attractive target for cancer therapy. nih.govsemanticscholar.org

Inhibition of CDC7 can lead to an p53-independent apoptosis in cancer cells. nih.gov While most reported CDC7 inhibitors are ATP-competitive, some compounds act through different mechanisms. nih.govscienceopen.com For example, the antibacterial drug clofoctol (B1669212) has been identified as a non-ATP-competitive inhibitor that can block CDC7 kinase activity and arrest DNA synthesis in cancer cells. core.ac.uk This suggests that this compound and its analogues could potentially exert their antitumor effects by targeting the CDC7/Dbf4 kinase complex, thereby disrupting DNA replication in rapidly dividing cancer cells.

To understand the structural basis of their anticancer activity, molecular docking studies have been performed on benzoxazole derivatives with known cancer-related protein receptors. biotech-asia.org One such study investigated the binding affinities of a series of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides with the receptor identified by the Protein Data Bank (PDB) code 2A91. biotech-asia.orgresearchgate.net

These in silico analyses help to visualize the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the amino acid residues within the active site of the receptor. researchgate.net By examining these 2D and 3D bonding interactions, researchers can qualitatively elucidate the compound's potential anticancer activity and understand the structure-activity relationship. biotech-asia.orgresearchgate.net This computational approach is crucial for optimizing the design of more potent and selective anticancer agents based on the benzoxazole scaffold.

Cellular Pathway Modulation Studies

The precise cellular pathways modulated by this compound are not extensively detailed in the scientific literature. Research has predominantly focused on elucidating specific pharmacological effects and mechanisms of action rather than broad, pathway-wide screening. However, studies on its structural analogues suggest that compounds featuring the benzoxazole core can influence key biological pathways. For instance, the anticonvulsant effects of some analogues are linked to the modulation of the GABAergic system, a major inhibitory neurotransmitter pathway in the brain. nih.gov Similarly, anti-HIV activities have been attributed to the disruption of specific steps in the viral replication cycle, such as the inhibition of reverse transcription. nih.gov Further exploration of these specific mechanisms provides indirect insights into the cellular processes affected by this class of compounds.

Elucidation of Other Pharmacological Mechanisms

The benzoxazole and acetohydrazide moieties are key pharmacophores that contribute to the inhibition of various clinically relevant enzymes.

Urease Inhibition : The acetohydrazide scaffold is a component of several potent urease inhibitors. Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives have demonstrated remarkable anti-urease activity, with IC₅₀ values ranging from 1.62 to 16.91 μM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.11 ± 1.02 μM). nih.gov Kinetic studies revealed that the most potent of these derivatives acts as an uncompetitive inhibitor. nih.gov Similarly, carbazole-based acetyl benzohydrazide (B10538) derivatives have been synthesized and investigated for their ability to inhibit the urease enzyme. acgpubs.org The findings indicate that substitutions on the phenyl ring of the benzohydrazide structure play a decisive role in the inhibitory activity. acgpubs.org

Cholesteryl Ester Transfer Protein (CETP) Inhibition : A series of 2-arylbenzoxazole derivatives have been identified as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a key target for raising HDL cholesterol levels. nih.gov Structure-activity relationship studies have shown that substitution on the benzoxazole ring is crucial for activity. Specifically, substitutions at the 5- and 7-positions of the benzoxazole moiety were found to be beneficial for enhancing CETP inhibition. nih.gov One of the most potent compounds in this series demonstrated an IC₅₀ value of 28 nM. nih.gov